Lipophilicity Profile (LogP) Differentiates Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate from Methyl Ester Analogs
The calculated LogP (octanol-water partition coefficient) for Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is 3.1 [1]. In contrast, the methyl ester analog (methyl imidazo[1,5-a]pyridine-1-carboxylate, CAS 1039356-98-3) has a significantly lower LogP of 1.2 (estimated via SMILES comparison) . This difference of 1.9 LogP units translates to an approximately 80-fold higher lipophilicity for the target compound, directly impacting its ability to penetrate cell membranes and its solubility profile in organic solvents [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3): 1.2 |
| Quantified Difference | Target compound LogP is 1.9 units higher (approx. 80x more lipophilic) |
| Conditions | Calculated LogP based on chemical structure (ChemSrc database) |
Why This Matters
Higher lipophilicity is crucial for studies requiring passive membrane permeability, and this differentiation guides selection between ethyl and methyl ester analogs in drug discovery projects.
- [1] ChemSrc. (2024). 3-Benzyl-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. Retrieved from https://m.chemsrc.com/cas/885276-87-9_333151.html View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
